Enantiomer-Dependent DAT Inhibition: 140-Fold Difference Between (2S,4S) and (2R,4R) Forms
The (2S,4S) enantiomer demonstrates substantially higher dopamine transporter (DAT) binding affinity compared to the (2R,4R) form, with a 140-fold difference in IC₅₀ values. This stereochemical divergence has direct implications for experimental design where DAT engagement is either desired or must be avoided. For applications requiring minimal DAT activity (e.g., orthogonal target validation), the (2R,4R) configuration provides a critical selectivity advantage.
| Evidence Dimension | Dopamine transporter (DAT) inhibition |
|---|---|
| Target Compound Data | IC₅₀ = 8,528 nM |
| Comparator Or Baseline | (2S,4S)-4-fluoro-2-methylpiperidine: IC₅₀ = 61 nM |
| Quantified Difference | 140-fold higher IC₅₀ (lower affinity) |
| Conditions | In vitro DAT binding assay; racemic mixture DAT IC₅₀ = 66 nM for context |
Why This Matters
Selection of the (2R,4R) enantiomer enables target engagement studies where minimal DAT interference is required, reducing confounding pharmacological signals by approximately 140-fold relative to the (2S,4S) counterpart.
